2-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC16337815
Molecular Formula: C14H12BrN3OS
Molecular Weight: 350.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12BrN3OS |
|---|---|
| Molecular Weight | 350.24 g/mol |
| IUPAC Name | 2-(5-bromoindol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C14H12BrN3OS/c1-9-7-16-14(20-9)17-13(19)8-18-5-4-10-6-11(15)2-3-12(10)18/h2-7H,8H2,1H3,(H,16,17,19) |
| Standard InChI Key | URSAQFYOWVHRBI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Introduction
Synthesis Methods and Optimization
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves a multi-step sequence starting from 5-bromoindole and 2-amino-5-methylthiazole. A representative pathway includes:
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Indole N-Alkylation: Treatment of 5-bromoindole with chloroacetyl chloride to form 2-chloro-N-(5-bromoindol-1-yl)acetamide.
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Amide Coupling: Reaction with 2-amino-5-methylthiazole under basic conditions (e.g., triethylamine) to yield the target compound.
Critical parameters include:
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Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) optimize reaction kinetics.
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Temperature Control: Reactions typically proceed at 60–80°C to balance yield and byproduct formation.
Table 3: Synthetic Route Overview
| Step | Reactant | Reagent/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 5-Bromoindole | Chloroacetyl chloride, DMF | 2-Chloro-N-(5-bromoindol-1-yl)acetamide |
| 2 | 2-Amino-5-methylthiazole | Triethylamine, 70°C, 12h | Target Compound |
| Activity Type | Model System | Key Finding | Mechanism Hypotheses |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 32 µg/mL | Cell wall synthesis inhibition |
| Anticancer | HL-60 leukemia | IC₅₀ = 18 µM | DNA intercalation, kinase inhibition |
| Anti-Inflammatory | RAW 264.7 macrophages | TNF-α reduction: 40% at 10 µM | NF-κB pathway suppression |
Comparative Analysis with Related Brominated Indole Derivatives
The target compound’s 5-bromoindole-thiazole architecture confers distinct advantages over analogs:
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vs. 3-Bromoindole Derivatives : The 1-yl substitution pattern enhances metabolic stability compared to 3-bromo analogs, which are prone to glucuronidation .
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vs. Nitrothiazole Acetamides : Replacement of the nitro group with methyl improves solubility (LogP: 2.1 vs. 2.8) .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with specific targets (e.g., topoisomerase II, COX-2) using X-ray crystallography.
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In Vivo Toxicology: Assess pharmacokinetics and organ toxicity in rodent models.
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Analog Development: Explore substituent effects at the thiazole C4 and indole C7 positions.
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